

# spin state changes in iron complexes upon CO coordination

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An In-depth Technical Guide on Spin State Changes in Iron Complexes Upon CO Coordination

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

The spin state of a transition metal ion, such as iron, is a fundamental electronic property that dictates its magnetic, spectroscopic, and reactive characteristics. In iron coordination complexes, the spin state can be modulated by external stimuli like temperature, pressure, or, significantly, by the coordination of ligands.[1] Carbon monoxide (CO), a diatomic molecule of significant biological and chemical relevance, is a potent modulator of the spin state in iron complexes. Due to its strong-field ligand nature, CO coordination almost invariably induces a transition to a low-spin (LS) state.[2] This phenomenon is central to the function and inhibition of heme proteins, the design of novel catalysts, and the development of molecular sensors.[3] [4]

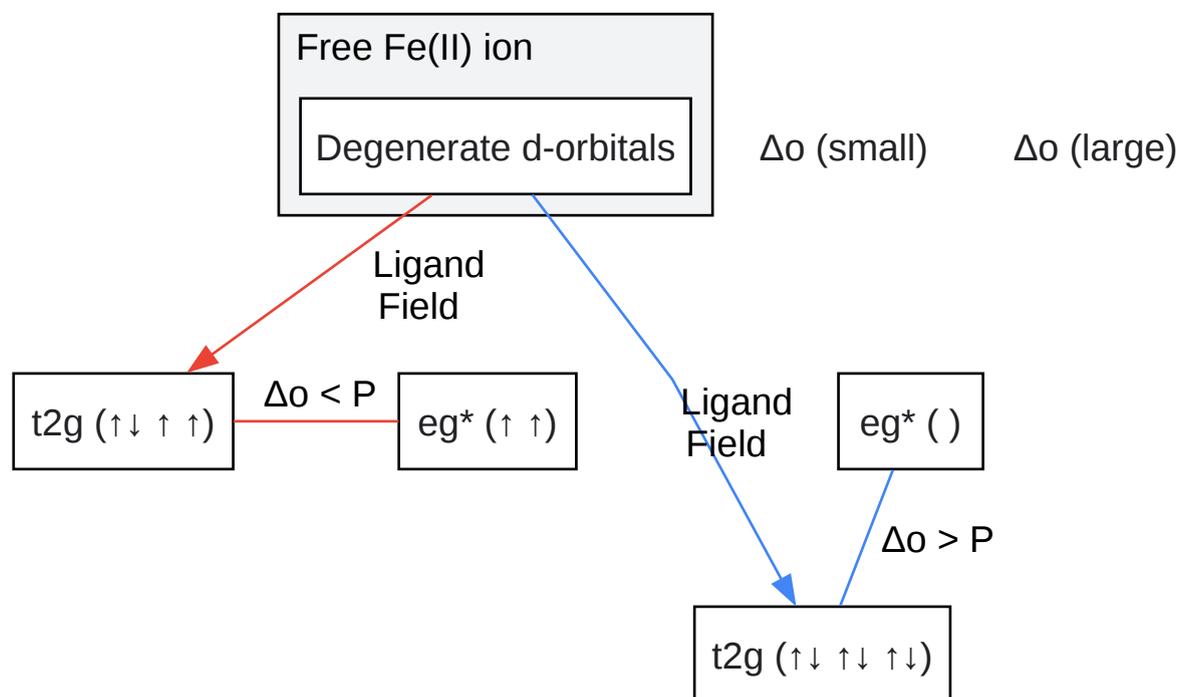
This technical guide provides a comprehensive overview of the principles, experimental characterization, and quantitative analysis of spin state changes in iron complexes upon the binding of carbon monoxide. It details the theoretical underpinnings, summarizes key experimental data, and outlines the methodologies used to probe these transitions.

## Theoretical Background: d-Orbital Splitting and Ligand Field Theory

The spin state of an iron center is determined by the arrangement of its d-electrons. In an octahedral ligand field, the five degenerate d-orbitals split into two sets: the lower-energy  $t_{2g}$  orbitals ( $d_{xy}$ ,  $d_{xz}$ ,  $d_{yz}$ ) and the higher-energy  $e_g^*$  orbitals ( $d_{z^2}$ ,  $d_{x^2-y^2}$ ). For an iron(II) center (a  $d^6$  system), there are two possible ground-state electron configurations.

- High-Spin (HS) State: When the ligand field splitting energy ( $\Delta_o$ ) is smaller than the spin-pairing energy ( $P$ ), electrons will occupy the higher-energy  $e_g^*$  orbitals before pairing in the  $t_{2g}$  orbitals, maximizing spin multiplicity. This results in a  $t_{2g}^4 e_g^{*2}$  configuration with four unpaired electrons ( $S=2$ ).
- Low-Spin (LS) State: When  $\Delta_o$  is larger than  $P$ , it is energetically more favorable for electrons to pair in the lower-energy  $t_{2g}$  orbitals. This leads to a  $t_{2g}^6 e_g^{*0}$  configuration with no unpaired electrons ( $S=0$ ), resulting in a diamagnetic state.[5]

Carbon monoxide is a strong  $\pi$ -acceptor ligand, which creates a large ligand field splitting ( $\Delta_o$ ). Consequently, upon coordination to an iron(II) center, it typically forces a transition from a high-spin or intermediate-spin state to a low-spin state.[6]

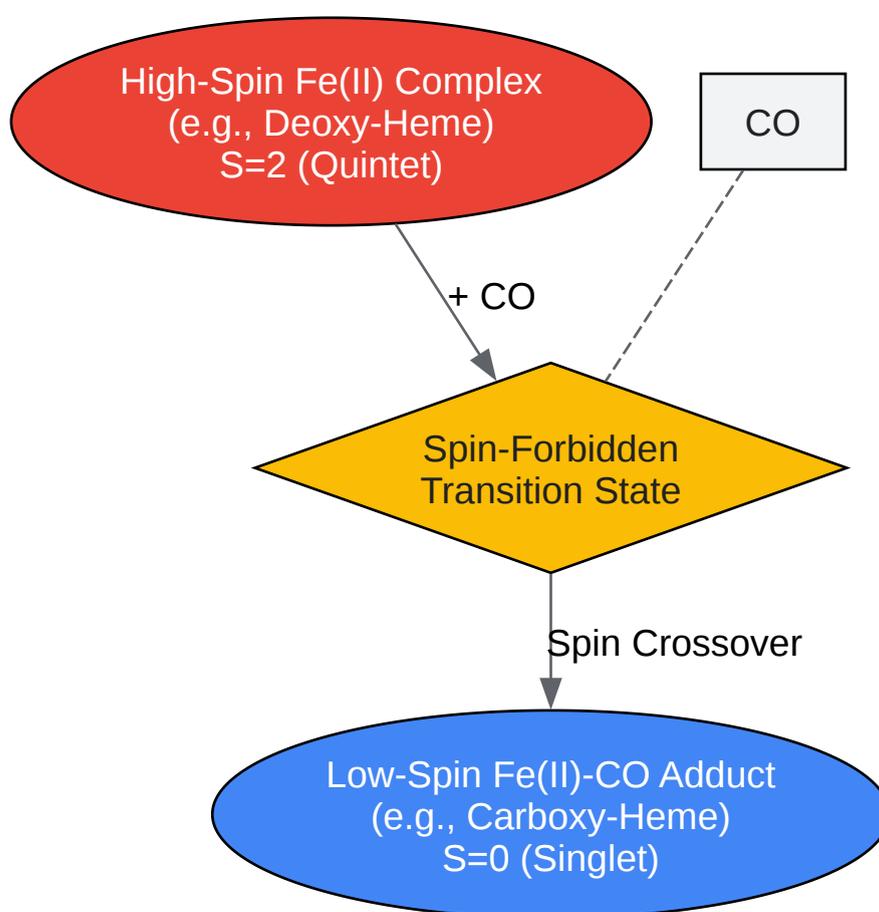


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d-orbital splitting in octahedral Fe(II) complexes.

## The Mechanism of CO-Induced Spin State Change

The binding of CO to a five-coordinate, high-spin Fe(II) complex, such as deoxy-myoglobin, is a classic example of a coordination-induced spin state change. The initial complex is typically in a quintet ( $S=2$ ) ground state. Upon CO binding, the iron center becomes six-coordinate, and the electronic configuration changes to a singlet ( $S=0$ ) low-spin state.<sup>[7][8]</sup> This transition is spin-forbidden and involves crossing potential energy surfaces.<sup>[9]</sup> Density functional theory (DFT) calculations have shown that the recombination pathway for CO involves direct recombination from the  $S=2$  state, which is a significantly slower process compared to the binding of other diatomic molecules like NO and  $O_2$ .<sup>[7][10]</sup> This spin-forbidden transition contributes to the kinetic barrier for CO binding and dissociation in heme proteins.<sup>[9]</sup>



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Logical pathway for CO-induced spin state transition.

# Experimental Protocols for Characterizing Spin States

A variety of physical methods are employed to detect and monitor spin state transitions. The profound changes in magnetic, structural, and spectroscopic properties between high-spin and low-spin states allow for robust characterization.[5]

## Magnetic Susceptibility Measurements

This is a primary method for determining the number of unpaired electrons in a complex.[5] The transition from a paramagnetic HS state ( $S=2$  for Fe(II)) to a diamagnetic LS state ( $S=0$ ) results in a drastic change in magnetic susceptibility.[5]

- Methodology (SQUID Magnetometry):
  - A polycrystalline sample of the iron complex is placed in a gelatin capsule or other suitable sample holder.
  - The sample is placed within a Superconducting Quantum Interference Device (SQUID) magnetometer.
  - The magnetic moment is measured over a range of temperatures (e.g., 2 K to 300 K) under a constant applied DC magnetic field (e.g., 1000 Oe).[11][12]
  - The process is repeated after exposing the sample to a CO atmosphere to form the carbonyl complex.
  - The molar magnetic susceptibility ( $\chi_M$ ) is determined, and the effective magnetic moment ( $\mu_{\text{eff}}$ ) or the product  $\chi_M T$  is plotted against temperature to observe the spin transition.[12] For an Fe(II) complex, a transition from a  $\chi_M T$  value of  $\sim 3.0\text{-}4.0\text{ cm}^3\text{ K/mol}$  (HS) to  $\sim 0\text{ cm}^3\text{ K/mol}$  (LS) is expected.[11]

## Mössbauer Spectroscopy

$^{57}\text{Fe}$  Mössbauer spectroscopy is a powerful tool for probing the oxidation and spin states of iron. The isomer shift ( $\delta$ ) and quadrupole splitting ( $\Delta E_Q$ ) are highly sensitive to the electron

density and symmetry at the iron nucleus, which differ significantly between HS and LS states.  
[5]

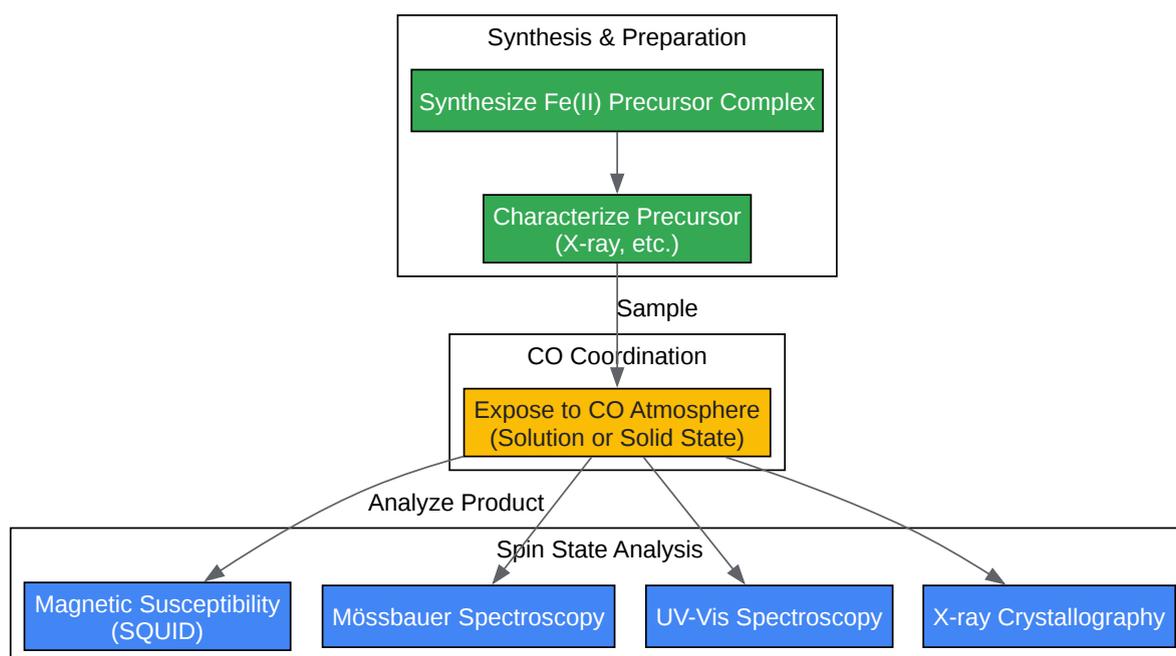
- Methodology:
  - The solid-state iron complex sample is mounted in a cryostat. For CO adducts, the complex is often prepared in situ by exposing the precursor to CO gas and then freezing to trap the state.
  - A  $^{57}\text{Co}$  source provides the  $\gamma$ -radiation. The spectrometer measures the resonant absorption of this radiation by the  $^{57}\text{Fe}$  nuclei in the sample.[13]
  - Spectra are recorded at various temperatures (e.g., 77 K and 295 K) to confirm the spin state.[13]
  - The resulting spectrum is fitted to Lorentzian lines to extract the isomer shift ( $\delta$ ) and quadrupole splitting ( $\Delta\text{EQ}$ ) values.[13]
  - Typical values for Fe(II) HS complexes show a large  $\delta$  ( $\sim 0.6\text{--}1.2$  mm/s) and a large  $\Delta\text{EQ}$  ( $\sim 1.5\text{--}3.0$  mm/s), while Fe(II) LS complexes exhibit a smaller  $\delta$  ( $\sim 0.2\text{--}0.5$  mm/s) and a smaller  $\Delta\text{EQ}$  ( $\sim 0\text{--}1.0$  mm/s).[5][11]

## UV-Visible (UV-Vis) Spectroscopy

The electronic transitions in iron complexes, particularly the metal-to-ligand charge transfer (MLCT) bands, are sensitive to the spin state. Spin crossover can be monitored by observing changes in the position and intensity of these bands with temperature or upon ligand binding.  
[14][15]

- Methodology:
  - A solution of the iron complex is prepared in a suitable solvent (e.g.,  $\text{CH}_3\text{CN}$ ,  $\text{CH}_2\text{Cl}_2$ ).[15]
  - The solution is placed in a cuvette within a UV-Vis spectrophotometer equipped with a variable-temperature cell holder.
  - An initial spectrum is recorded at a starting temperature.

- The solution is saturated with CO gas by bubbling it through the cuvette.
- Spectra are recorded at various temperatures to monitor the transition. The presence of clear isosbestic points indicates an equilibrium between two distinct species (e.g., the HS and LS states).<sup>[15]</sup>



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General experimental workflow for studying CO binding.

## Quantitative Data Summary

The coordination of CO to iron(II) complexes leads to measurable changes in magnetic and spectroscopic parameters. The following tables summarize representative data from the literature for heme and non-heme iron complexes.

**Table 1: Magnetic Susceptibility Data**

Complex	Initial State (S)	Final State (S)	$\mu_{\text{eff}}$ (Initial) [B.M.]	$\mu_{\text{eff}}$ (Final) [B.M.]	Ref.
Deoxy-Myoglobin (Fe(II))	HS (2)	LS (0)	~5.0 - 5.5	Diamagnetic (~0)	[8]
[Fe(TPP)]	HS (2)	LS (0)	~4.8	Diamagnetic (~0)	[16]
LcFe(II)X	HS (2)	LS (0)	~4.9	Diamagnetic (~0)	[11]

(TPP = tetraphenylporphyrin, Lc = bulky  $\beta$ -diketiminato ligand)

**Table 2: Mössbauer Spectroscopy Data (Fe(II) Complexes at ~77 K)**

Complex	Spin State	$\delta$ (mm/s)	$\Delta\text{EQ}$ (mm/s)	Ref.
Deoxy-Myoglobin	HS (S=2)	~0.92	~2.23	General
Carboxy-Myoglobin	LS (S=0)	~0.26	~0.36	General
[Fe(phen) <sub>2</sub> (NCS) <sub>2</sub> ] (HS)	HS (S=2)	~1.00	~3.00	[5]
[Fe(phen) <sub>2</sub> (NCS) <sub>2</sub> ] (LS)	LS (S=0)	~0.35	~0.20	[5]
Fe(CO) <sub>5</sub>	LS (S=0)	~0.16	~2.57	[17]

(phen = 1,10-phenanthroline)

### Table 3: Infrared Spectroscopy Data for Fe(II)-CO Adducts

Complex	$\nu(\text{CO})$ ( $\text{cm}^{-1}$ )	Comments	Ref.
Fe(TPP)(CO)	~1966	Monocarbonyl adduct	[18]
( <i>i</i> Pr-DAB)FeI <sub>2</sub> (CO) <sub>2</sub>	2036, 2002	cis-dicarbonyl arrangement	[18]
Fe(CO) <sub>5</sub>	2022, 1991	Terminal CO stretches	[17]

(DAB = diazabutadiene ligand)

## Conclusion

The coordination of carbon monoxide to iron complexes is a powerful method for inducing a spin state change, typically from a high-spin to a low-spin configuration. This transition is a direct consequence of the strong ligand field imposed by CO, which makes spin-pairing in the lower-energy  $t_{2g}$  orbitals energetically favorable. This fundamental process is critical in diverse fields, from understanding the mechanism of CO poisoning in biological systems to designing advanced materials with switchable magnetic and optical properties. The characterization of these spin state changes relies on a suite of complementary experimental techniques, including magnetic susceptibility measurements, Mössbauer spectroscopy, and UV-Vis spectroscopy, which together provide a detailed picture of the electronic and structural transformations that occur upon CO binding.

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